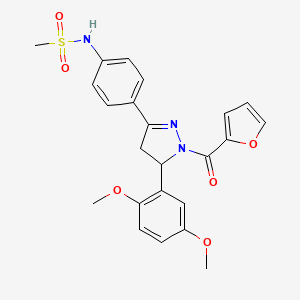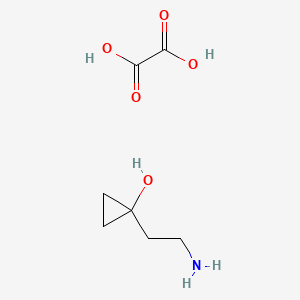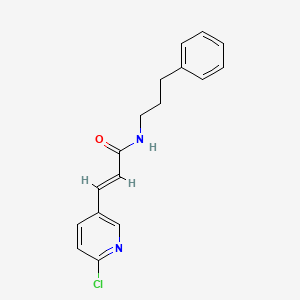
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, also known as CPP, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. However, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide also has some limitations, including its low solubility in water and instability in solution.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide may also be studied in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridinylboronic acid and (E)-3-bromoprop-2-enamide in the presence of a palladium catalyst. The reaction yields (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide in high purity and good yield.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-8-15(13-20-16)9-11-17(21)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXMSUBMBLBKP-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)

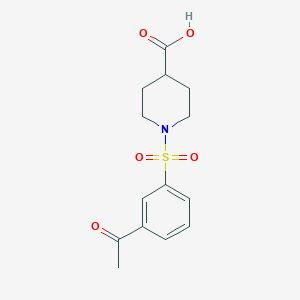
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
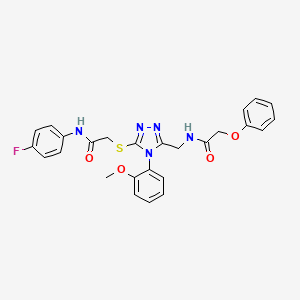
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)
![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)

